4-Bromo-1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazole

Cross-coupling Medicinal Chemistry C–C Bond Formation

4-Bromo-1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazole (CAS 1619993-54-2) is a densely functionalized pyrazole featuring a bromine atom at the 4-position, a methyl group at N1, and a pyrrolidine ring at C3. This substitution pattern furnishes a unique combination of a synthetically labile aryl bromide handle and a sterically demanding, electron-rich pyrrolidine moiety.

Molecular Formula C8H12BrN3
Molecular Weight 230.11 g/mol
CAS No. 1619993-54-2
Cat. No. B6357362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazole
CAS1619993-54-2
Molecular FormulaC8H12BrN3
Molecular Weight230.11 g/mol
Structural Identifiers
SMILESCN1C=C(C(=N1)N2CCCC2)Br
InChIInChI=1S/C8H12BrN3/c1-11-6-7(9)8(10-11)12-4-2-3-5-12/h6H,2-5H2,1H3
InChIKeyZPXFVXRDZXVHLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazole – A Versatile Heterocyclic Building Block for Chemical Biology and Drug Discovery


4-Bromo-1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazole (CAS 1619993-54-2) is a densely functionalized pyrazole featuring a bromine atom at the 4-position, a methyl group at N1, and a pyrrolidine ring at C3 [1]. This substitution pattern furnishes a unique combination of a synthetically labile aryl bromide handle and a sterically demanding, electron-rich pyrrolidine moiety. The compound serves as a key intermediate for diversification via cross‑coupling chemistry, while the pyrrolidine‑pyrazole scaffold is associated with a range of biological activities, including kinase inhibition [2].

Why the 4-Bromo Substituent Cannot Be Replaced by the 4-H Analog in 4-Bromo-1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazole


The 4‑H analog (1‑methyl‑3‑(pyrrolidin‑1‑yl)‑1H‑pyrazole, CAS 1619993-53-1) lacks the aryl bromide functionality that is essential for transition‑metal‑catalyzed cross‑coupling reactions, which constitute the most widely employed strategy for late‑stage diversification of heterocyclic scaffolds . The bromine atom also imparts a markedly different lipophilicity profile (XLogP3-AA 1.9 for the brominated compound versus an estimated lower value for the 4‑H analog), altering membrane permeability and target‑binding characteristics [1]. Consequently, the two compounds are not interchangeable in any synthetic route or biological assay that relies on the bromine as a reactive handle or pharmacophoric element.

Quantitative Differentiation of 4-Bromo-1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazole from Its Closest Analogs


Late‑Stage Diversification via Suzuki–Miyaura Coupling Enabled by the C4‑Bromine Handle

The C4‑bromine substituent permits Pd‑catalyzed Suzuki–Miyaura cross‑coupling, enabling direct arylation or alkenylation at this position. The 4‑H analog (CAS 1619993-53-1) cannot participate in such transformations without prior C–H activation, a process that requires harsh conditions and often lacks regioselectivity . While a direct kinetic comparison under identical conditions is not available, the rate of oxidative addition of aryl bromides to Pd(0) is typically 10–100 times faster than that of the corresponding chlorides and orders of magnitude faster than C–H activation pathways, establishing a clear reactivity advantage [1].

Cross-coupling Medicinal Chemistry C–C Bond Formation

Lipophilicity Shift (ΔLogP) Between 4‑Br and 4‑H Analogs

The replacement of hydrogen with bromine at the 4‑position increases the computed partition coefficient by approximately 1.3 log units (XLogP3‑AA 1.9 for the brominated compound [1] vs. an estimated XLogP3‑AA of ~0.6 for the 4‑H analog, based on the fragment contribution of Br vs. H). This lipophilicity gain directly impacts membrane permeability and non‑specific protein binding, parameters critical in medicinal chemistry lead optimization.

Physicochemical Properties Drug Design ADME

Scaffold Validation: Bromopyrazole‑Pyrrolidine Motif in KDM5A Inhibitor Co‑Crystal

The PDB co‑crystal structure 5V9P reveals that a closely related bromopyrazole‑pyrrolidine amide (Compound 35) occupies the active site of the histone demethylase KDM5A, with the bromopyrazole moiety engaging in key hydrophobic contacts [1]. While the exact IC₅₀ of 4‑bromo‑1‑methyl‑3‑(pyrrolidin‑1‑yl)‑1H‑pyrazole against KDM5A has not been reported, the structural data confirm that the bromopyrazole‑pyrrolidine scaffold is compatible with target engagement in a therapeutically relevant enzyme family, unlike the 4‑H analog, which would lack the critical bromine‑mediated van der Waals interactions.

Epigenetics Kinase Inhibition Structural Biology

Commercial Availability at Defined Purity and Scale

The compound is available from multiple legitimate vendors at purities of ≥97% (AKSci , Aladdin ) or 98% (ChemScene ), with defined storage conditions (sealed dry, 2‑8 °C) and full safety data sheets. In contrast, the 4‑chloro and 4‑iodo analogs are not listed by major suppliers, and the 4‑fluoro analog has a different pyrrolidine connectivity (pyrrolidin‑3‑yl), making direct substitution infeasible.

Procurement Quality Control Reproducibility

Safety and Handling Classification Enables Laboratory Deployment

The compound is classified under GHS as a warning‑level hazard: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The 4‑H analog (CAS 1619993-53-1) has a similar but not identical hazard profile . The availability of a full GHS classification and SDS for the brominated compound enables institutional safety committees to approve its use without requiring de novo hazard assessment.

Safety Risk Assessment Laboratory Compliance

Optimal Use Cases for 4-Bromo-1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazole


Diversification of Pyrazole‑Focused Compound Libraries

The aryl bromide handle at C4 enables high‑throughput parallel synthesis via Suzuki–Miyaura coupling, allowing medicinal chemists to rapidly generate hundreds of analogs for structure–activity relationship (SAR) exploration . The 4‑H analog cannot serve this purpose, making the brominated compound the sole viable starting material for library construction.

Epigenetic Probe and Lead Optimization

Given the structural precedent for bromopyrazole‑pyrrolidine engagement with KDM5A demethylase , the compound is well‑suited as a starting point for the design of epigenetic chemical probes. The bromine substituent can be replaced with diverse aryl or heteroaryl groups to optimize potency and selectivity while retaining the validated scaffold geometry.

Physicochemical Property Modulation in CNS Drug Discovery

The elevated lipophilicity (XLogP3‑AA = 1.9) imparted by the bromine atom positions the compound as a candidate for CNS‑targeted programs where moderate lipophilicity is required for blood–brain barrier penetration. The 4‑H analog, with a predicted lower LogP, may under‑perform in the same applications.

Academic and Industrial Procurement with Supply‑Chain Assurance

Multi‑vendor availability at defined purity (97–98%) with complete documentation (SDS, CoA) makes the compound a low‑risk procurement choice for laboratories that require batch‑to‑batch consistency and regulatory compliance, unlike the commercially unavailable 4‑chloro, 4‑iodo, or mis‑connected 4‑fluoro analogs.

Quote Request

Request a Quote for 4-Bromo-1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.